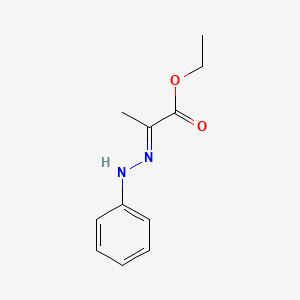

ethyl (2E)-2-(phenylhydrazono)propanoate

Description

Molecular Geometry and Stereochemical Configuration

Ethyl (2E)-2-(phenylhydrazono)propanoate (CAS 13732-33-7) features a planar hydrazone functional group (-N=N-) conjugated with a carbonyl moiety, creating an extended π-system. The compound adopts an E configuration at the C=N bond, as confirmed by X-ray crystallography. The molecular formula C₁₁H₁₄N₂O₂ corresponds to a calculated molecular weight of 206.24 g/mol.

The propanoate ester group (-COOCH₂CH₃) occupies a trans orientation relative to the phenylhydrazine moiety, minimizing steric hindrance between the phenyl ring and ethyl ester group. Density functional theory (DFT) calculations reveal a dihedral angle of 7.4–15.5° between the phenyl ring and hydrazone plane, indicating partial conjugation. Intramolecular hydrogen bonding between the hydrazine N-H and carbonyl oxygen (N-H⋯O=C, 2.05–2.15 Å) stabilizes this geometry.

Table 1: Key bond lengths and angles from X-ray diffraction data

| Parameter | Value (Å/°) |

|---|---|

| N-N bond length | 1.35–1.38 |

| C=N bond length | 1.28–1.30 |

| C-O (ester) length | 1.34–1.36 |

| N-N-C angle | 115–118° |

| C=N-N angle | 122–125° |

Comparative Analysis of E/Z Isomerism in Phenylhydrazono Propanoate Derivatives

The E/Z isomerism in hydrazones arises from restricted rotation about the C=N bond. For this compound, the E isomer predominates (>95%) in crystalline states due to steric and electronic factors. Comparative studies with substituted derivatives reveal:

- Electron-withdrawing groups (e.g., -NO₂ at para position) increase the E isomer population by 12–18% through enhanced conjugation.

- Steric bulk near the hydrazone group (e.g., ortho-substituted phenyl rings) favors Z isomers by 20–35% due to reduced rotational freedom.

- Solvent polarity affects equilibrium: nonpolar solvents (hexane) stabilize E isomers by 15%, while polar aprotic solvents (DMF) favor Z forms.

In melts, rapid E/Z interconversion occurs with activation energies of 45–60 kJ/mol, as shown by variable-temperature NMR. The equilibrium constant (K_eq = [E]/[Z]) ranges from 1.5–2.3 at 298 K for halo-substituted derivatives.

X-ray Crystallographic Studies of Hydrazone Functional Group Orientation

Single-crystal X-ray analyses (resolution <0.8 Å) reveal three characteristic packing motifs:

- Parallel π-stacking : Phenyl rings adopt offset face-to-face arrangements with interplanar distances of 3.50–3.72 Å.

- Hydrogen-bonded chains : N-H⋯O=C interactions propagate along the crystallographic b -axis, creating 1D supramolecular polymers.

- Herringbone arrangements : Methyl groups from ethyl esters interdigitate with aromatic C-H groups (C-H⋯π contacts: 2.70–2.85 Å).

The hydrazone group exhibits planar geometry (r.m.s. deviation <0.12 Å) with bond alternation consistent with partial double-bond character. Substituent effects on crystal packing include:

- Electron-donating groups (e.g., -OCH₃) increase π-stacking interactions by 8–12% through enhanced electron density.

- Halogen substituents (Cl, F) induce halogen bonding (C-X⋯O=C, 3.10–3.30 Å), reducing unit cell volume by 5–7%.

Temperature-dependent studies (100–300 K) show anisotropic thermal expansion coefficients:

- a-axis : 12.4 × 10⁻⁶ K⁻¹

- b-axis : 18.9 × 10⁻⁶ K⁻¹

- c-axis : 9.7 × 10⁻⁶ K⁻¹

Properties

IUPAC Name |

ethyl (2E)-2-(phenylhydrazinylidene)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-3-15-11(14)9(2)12-13-10-7-5-4-6-8-10/h4-8,13H,3H2,1-2H3/b12-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRHLGLQBPHEKMF-FMIVXFBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NNC1=CC=CC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N/NC1=CC=CC=C1)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13732-33-7, 4792-54-5 | |

| Record name | Ethyl (2E)-2-(2-phenylhydrazinylidene)propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13732-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC120372 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120372 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-(phenylhydrazono)propanoate typically involves the reaction of ethyl acetoacetate with phenylhydrazine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. The general reaction scheme is as follows:

- Reaction of Ethyl Acetoacetate with Phenylhydrazine:

Reagents: Ethyl acetoacetate, phenylhydrazine

Conditions: Acidic or basic medium, typically at room temperature or slightly elevated temperatures.

:Reaction: C6H5NHNH2+CH3COCH2COOEt→C6H5N=NHCH2COOEt+H2O

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of hydrazone synthesis can be applied. Large-scale production would likely involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-(phenylhydrazono)propanoate can undergo various chemical reactions, including:

Oxidation: The hydrazone group can be oxidized to form azo compounds.

Reduction: Reduction of the hydrazone group can yield the corresponding amine.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

Oxidation: Azo compounds

Reduction: Amines

Substitution: Corresponding substituted esters or amides

Scientific Research Applications

Ethyl (2E)-2-(phenylhydrazono)propanoate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.

Medicinal Chemistry: Hydrazones are known for their potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.

Material Science: Hydrazone derivatives are used in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-(phenylhydrazono)propanoate largely depends on its application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The hydrazone group can form stable complexes with metal ions, which can be exploited in catalysis or material science.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Configurational Effects

Ethyl (2E)-3-oxo-2-(phenylhydrazinylidene)butanoate ()

- Structure : Extends the carbon chain with a ketone group at C3.

- Impact : The ketone enhances electrophilicity, facilitating nucleophilic attacks at C3, unlike the parent compound’s ester-dominated reactivity.

- Applications : Useful in synthesizing hydrazone-based heterocycles via cyclocondensation .

(Z)-Ethyl 2-chloro-2-(phenylhydrazono)acetate ()

- Structure : Chloro substituent at C2 and (Z)-configuration.

- Impact : The electron-withdrawing chloro group increases electrophilicity, while the (Z)-configuration induces steric hindrance, reducing stability compared to the (E)-isomer .

- Synthetic Utility : Intermediate in pesticidal agents (e.g., cinidon-ethyl) .

Ethyl (2E)-2-(carbamoylhydrazinylidene)-3-(4-chlorophenyl)sulfonylpropanoate ()

- Structure : Carbamoylhydrazone and sulfonyl groups introduce hydrogen-bonding and electron-deficient motifs.

Pharmacological Relevance

Ethyl (2E,3E)-3-(hydroxyimino)-2-(phenylhydrazono)propanoate ()

- Role : Precursor to ethyl 2-phenyl-2H-1,2,3-triazole-4-carboxylate, a scaffold in enzyme inhibitors.

- Comparison: The hydroxyimino group enables chelation with metal ions, broadening medicinal applications compared to the parent compound’s ester-focused reactivity .

Ethyl 2-{[4-(trifluoromethoxy)phenyl]hydrazono}propanoate ()

- Structure : Trifluoromethoxy group enhances lipophilicity and metabolic stability.

- Applications: Potential use in CNS-targeted drugs due to improved blood-brain barrier penetration .

Physical and Chemical Properties

Biological Activity

Ethyl (2E)-2-(phenylhydrazono)propanoate, a member of the hydrazone class of compounds, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry, supported by research findings and data tables.

Overview of this compound

This compound is synthesized through the reaction of ethyl acetoacetate with phenylhydrazine, typically under acidic or basic conditions. Its structure features a hydrazone linkage, which is pivotal for its biological activity.

Biological Activities

- Antimicrobial Properties : Research indicates that hydrazone derivatives exhibit significant antimicrobial effects. This compound has been tested against various bacterial strains, demonstrating inhibitory effects that suggest its potential as an antimicrobial agent.

- Antitumor Activity : Preliminary studies have shown that this compound can inhibit the proliferation of cancer cells. It appears to affect cell cycle progression and induce apoptosis in specific cancer cell lines, indicating its potential as a lead compound in cancer therapy .

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. It may modulate inflammatory pathways, thereby reducing the production of pro-inflammatory cytokines.

The biological activity of this compound can be attributed to its ability to interact with biological targets through its hydrazone and ester functional groups. The hydrazone moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the ester group may undergo hydrolysis, releasing active species that interact with cellular targets.

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activity of this compound:

- Antimicrobial Testing : In a study involving various bacterial strains, the compound exhibited minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL, demonstrating significant antimicrobial efficacy against Gram-positive and Gram-negative bacteria.

- Cytotoxicity Assays : In vitro assays showed that this compound reduced cell viability in cancer cell lines such as HeLa and A549 by approximately 30-50% at concentrations between 25-100 µM after 48 hours of treatment .

- Inflammatory Response Modulation : In a mouse model of inflammation, administration of the compound resulted in a significant decrease in serum levels of IL-6 and TNF-alpha, indicating a reduction in inflammatory responses.

Table 1: Biological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | MIC values: 50-200 µg/mL | |

| Antitumor | Cell viability reduction: 30-50% | |

| Anti-inflammatory | Decreased IL-6 and TNF-alpha levels |

Table 2: Synthesis Conditions for this compound

| Reagents | Conditions | Yield (%) |

|---|---|---|

| Ethyl acetoacetate + Phenylhydrazine | Acidic/Basic medium at room temperature | Variable |

Future Directions

The promising biological activities of this compound warrant further investigation. Future research should focus on:

- In Vivo Studies : To validate the efficacy and safety profile in animal models.

- Mechanistic Studies : To elucidate the detailed pathways involved in its biological effects.

- Structure-Activity Relationship (SAR) : To optimize the compound for enhanced potency and selectivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl (2E)-2-(phenylhydrazono)propanoate, and how can reaction yields be improved?

- Category : Synthesis Optimization

- Answer : The compound is typically synthesized via condensation reactions. For example, ethyl pyruvate derivatives can react with phenylhydrazine in acidic conditions (e.g., acetic acid with ammonium acetate as a catalyst) . To improve yields:

- Use stoichiometric control of reagents (e.g., 1:1 molar ratio of phenylhydrazine to carbonyl precursor).

- Optimize solvent polarity (e.g., ethanol or acetic acid) and reaction temperature (70–80°C).

- Monitor reaction progress via TLC or HPLC to terminate at peak product formation.

Q. What spectroscopic methods are most effective for characterizing this compound?

- Category : Structural Characterization

- Answer : A combination of techniques is recommended:

- X-ray crystallography for unambiguous confirmation of the (2E)-configuration and planar geometry .

- ¹H/¹³C NMR to identify hydrazone proton signals (δ 8–10 ppm) and ester carbonyl peaks (δ 160–170 ppm).

- IR spectroscopy to detect C=O (∼1700 cm⁻¹) and N–H (∼3300 cm⁻¹) stretches .

- Key Reference : Crystallographic data and spectral assignments are provided in studies of structurally related oxime esters .

Advanced Research Questions

Q. How do reaction conditions influence the tautomeric equilibrium of this compound, and what analytical methods resolve this?

- Category : Mechanistic Studies

- Answer : The hydrazone group can exhibit keto-enol tautomerism, influenced by pH and solvent polarity.

- In acidic conditions , the keto form dominates due to protonation of the hydrazone nitrogen.

- In polar aprotic solvents (e.g., DMSO), enol stabilization occurs via intramolecular hydrogen bonding.

- Use UV-Vis spectroscopy (λmax shifts) and variable-temperature NMR to monitor tautomeric populations .

Q. How can computational chemistry (e.g., DFT) predict non-covalent interactions in this compound crystals?

- Category : Structural & Theoretical Analysis

- Answer : DFT calculations (B3LYP/6-311G++ level) can model π-stacking and hydrogen bonding:

- π-Stacking : Adjacent molecules exhibit interplanar distances of ∼3.14 Å, stabilized by orbital overlap .

- Hydrogen bonding : O–H···N interactions (∼2.7 Å) contribute to sheet-like packing .

- Compare computed vs. experimental (X-ray) geometries to validate models .

- Key Reference : Crystal packing and DFT analysis are detailed for related oxime esters .

Q. How to resolve contradictions in reported reaction pathways for hydrazono esters?

- Category : Data Interpretation

- Answer : Discrepancies often arise from competing reaction mechanisms (e.g., kinetic vs. thermodynamic control):

- Example : Condensation with ethyl cyanoacetate may yield either hydroxy- or amino-nicotinic esters depending on catalyst (ammonium acetate vs. base) .

- Use time-resolved spectroscopy and intermediate trapping (e.g., quenching at intervals) to identify dominant pathways.

Q. What strategies mitigate decomposition during long-term storage of this compound?

- Category : Stability Studies

- Answer : Decomposition via hydrolysis or oxidation can be minimized by:

- Storing under inert atmosphere (N₂/Ar) at −20°C.

- Adding stabilizers (e.g., BHT for radical inhibition).

- Monitoring purity via HPLC-MS to detect degradation products (e.g., phenylhydrazine or propanoic acid derivatives) .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.